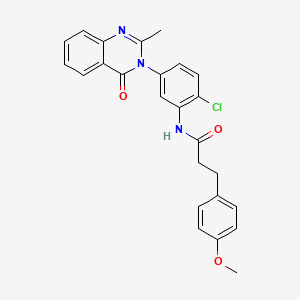

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a quinazolinone core fused with a substituted phenyl group and a propanamide side chain. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, particularly in anticancer and kinase-inhibitory applications .

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3/c1-16-27-22-6-4-3-5-20(22)25(31)29(16)18-10-13-21(26)23(15-18)28-24(30)14-9-17-7-11-19(32-2)12-8-17/h3-8,10-13,15H,9,14H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMLVYHLWPHASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound belonging to the quinazolinone derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H17ClN4O |

| Molecular Weight | 384.84 g/mol |

| CAS Number | 899758-47-5 |

The compound features a chloro group and a quinazolinone moiety, which are significant for its biological interactions.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated notable antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity, often influenced by substituents on the phenyl rings. For instance, studies have shown that derivatives with electron-donating groups like methoxy exhibit enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has also been documented. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that the compound may modulate inflammatory pathways, although specific data on this compound's activity is limited. However, related compounds have shown promise in reducing inflammation in animal models.

Anticancer Properties

Research into the anticancer properties of quinazolinone derivatives indicates that they may act through multiple pathways, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, similar compounds have demonstrated efficacy against various cancer cell lines. For example, studies on related quinazolinones have revealed their potential to inhibit tumor growth in vitro and in vivo .

Study 1: Antimicrobial Efficacy

In a comparative study of various quinazolinone derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing moderate antibacterial activity. This finding aligns with the structure–activity relationship observed in similar compounds where methoxy substitution enhances activity .

Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory effects of quinazolinones utilized carrageenan-induced paw edema in rats to assess the efficacy of various derivatives. While specific data on this compound is limited, related compounds showed significant reduction in edema at doses of 50 mg/kg, indicating potential for similar activity in this compound .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(3-Chloro-2-Methylphenyl)-3-(4-Methoxyphenyl)Propanamide (544419-01-4): Differs by a 3-chloro-2-methylphenyl group instead of the quinazolinone-linked phenyl.

- N-(1,3-Benzodioxol-5-yl)-3-(4-Methoxyphenyl)Propanamide (560072-77-7): Replaces the chloro-quinazolinylphenyl group with a benzodioxole ring.

Propanamide Side Chain Modifications

- N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (483993-11-9): Incorporates a tetrazole ring instead of the quinazolinone system. Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability and hydrogen-bonding capacity .

- N-(2-Fluorophenyl)-3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Propanamide (877787-61-6): Features an oxadiazole heterocycle, which enhances π-π stacking and may improve blood-brain barrier penetration compared to the quinazolinone group .

Physicochemical and Analytical Comparisons

HPLC Purity and Retention Behavior

Compounds with bulky substituents (e.g., pyrimido[4,5-d][1,3]oxazin derivatives in ) exhibit longer HPLC retention times due to increased hydrophobicity. For example:

| Compound ID | HPLC Purity (%) | Retention Time (min) |

|---|---|---|

| 16c | 99.34 | 9.37 |

| 16d | 97.05 | 11.98 |

The target compound’s chloro and methoxyphenyl groups likely result in intermediate retention times, balancing hydrophobicity and polar surface area.

Molecular Weight and Hydrogen-Bonding Capacity

| Compound | Molecular Weight | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|

| Target Compound | ~450 (estimated) | 2 | 6 |

| 483993-11-9 | 341.34 | 2 | 6 |

| 544419-01-4 | ~350 (estimated) | 2 | 4 |

The target compound’s higher molecular weight and quinazolinone moiety may enhance target affinity but reduce oral bioavailability compared to simpler analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.